7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
Description
7-Chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is a halogenated derivative of the pyrrolopyrazinone core structure, characterized by a fused bicyclic system containing a pyrrole and pyrazine ring. The molecular formula of the unsubstituted parent compound (CID 15662088) is C₇H₆N₂O, with a chlorine atom substituted at the 7-position in the 7-chloro variant . This substitution introduces distinct electronic and steric effects, influencing reactivity, solubility, and biological activity. Pyrrolopyrazinones are notable for intramolecular hydrogen bonding (C–H···O), which stabilizes their conformation and enhances their suitability as scaffolds in drug discovery .
Properties
IUPAC Name |
7-chloro-2H-pyrrolo[1,2-a]pyrazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h1-4H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOIAHAHJIMFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C2C(=O)N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Rhodium-Catalyzed Cyclization and Photochemical Activation
A photochemically assisted rhodium-catalyzed method enables the construction of the pyrrolo[1,2-a]pyrazine core. In this approach, 1-(4-bromo-3-(1H-pyrrol-1-yl)phenyl)ethan-1-one undergoes cyclization with 1-ethynyl-4-fluorobenzene in the presence of Rh-6G (rhodamine 6G) as a photocatalyst. The reaction is conducted in dry DMSO with DIPEA (N,N-diisopropylethylamine) as a base under nitrogen atmosphere, followed by irradiation for 2.5 hours . Purification via flash column chromatography yields the target compound with a 50% isolated yield. This method leverages visible-light-mediated energy transfer to facilitate C–C bond formation, offering regioselectivity critical for positioning the chlorine substituent .
Key advantages include mild conditions and compatibility with electron-deficient aryl groups. However, scalability is limited by the cost of rhodium catalysts and the need for specialized photochemical equipment.
Palladium-Catalyzed Cross-Coupling and Annulation
Palladium-mediated strategies have emerged as robust routes for constructing the pyrrolo[1,2-a]pyrazine scaffold. A recent protocol employs Pd(CF₃COO)₂ (palladium trifluoroacetate) to catalyze the carbo-palladation of pyrrole-2-carbonitriles with aryl boronic acids . For 7-chloro derivatives, a chlorinated pyrrole-2-carbonitrile precursor is reacted with substituted boronic acids under optimized conditions (toluene, 110°C, 12 hours), achieving cyclization through sequential C–H activation and annulation. This method delivers moderate to high yields (45–72%) and tolerates diverse functional groups on the boronic acid component .
The mechanism involves oxidative addition of the palladium catalyst to the carbonitrile, followed by transmetallation with the boronic acid and reductive elimination to form the fused ring system. Notably, electron-withdrawing groups on the boronic acid enhance reaction rates, while steric hindrance at the ortho position reduces yields .
Direct introduction of chlorine at the 7-position is achieved via electrophilic halogenation. A patented method halogenates 2-acetylpyrrole using POCl₃ (phosphorus oxychloride) or NCS (N-chlorosuccinimide) in dichloromethane at 0–25°C . The resulting 4-chloro-2-acetylpyrrole undergoes cyclization with 2-iodo-1,1-diethoxyethane under acidic conditions (HCl, ethanol), forming the pyrrolo[1,2-a]pyrazine core. Subsequent hydrolysis of the ethoxy groups and oxidation yields 7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one with an overall yield of 38% .
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | POCl₃, CH₂Cl₂, 0°C | 4-Chloro-2-acetylpyrrole | 85 |
| 2 | 2-Iodo-1,1-diethoxyethane, HCl, EtOH | 7-Chloro-1-ethoxy-pyrrolo[1,2-a]pyrazine | 62 |
| 3 | H₂O, H₂SO₄, 80°C | This compound | 38 |
This method prioritizes cost-effectiveness but requires stringent control over reaction temperature to avoid over-halogenation.
Iron(III)-Mediated Cyclodehydration
Iron(III) chloride serves as a Lewis acid catalyst for cyclodehydration of 2-(1H-pyrrol-1-yl)aniline derivatives. In a representative procedure, 2-(1H-pyrrol-1-yl)-3-chloroaniline is treated with FeCl₃ (20 mol%) in DMF at 120°C for 8 hours, inducing intramolecular cyclization to form the pyrrolo[1,2-a]pyrazin-1-one framework . The chloro substituent’s position is dictated by the starting material’s substitution pattern, necessitating pre-halogenated anilines. Yields range from 55–70%, with higher temperatures (>130°C) leading to decomposition .
Chemical Reactions Analysis
7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₅ClN₂O
- Structural Characteristics : The compound features a chlorine atom at the 7-position of the pyrrolo[1,2-a]pyrazine structure, which contributes to its unique reactivity and interaction with biological targets.
PARP Inhibition in Cancer Therapy
7-Chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one has been identified as a potent PARP inhibitor. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition is particularly effective in treating cancers with defective DNA repair pathways, such as BRCA-mutated tumors.
- Case Study : Research has shown that derivatives of this compound exhibit excellent potency against PARP-1 enzymes and selectively inhibit the proliferation of BRCA-deficient cancer cells at low nanomolar concentrations .
Gastrointestinal Disorders
In addition to its anticancer properties, this compound has been studied for its potential in treating gastrointestinal disorders by inhibiting gastric acid secretion. This suggests a broader therapeutic application beyond oncology.
Synthesis and Derivatives
Several synthesis methods have been reported for this compound. The development of various derivatives has further expanded its potential applications:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Amino-7-chloro-pyrrolo[1,2-a]pyrazin-1-one | Amino group at position 3 | Enhanced solubility and bioactivity |
| 7-Fluoro-pyrrolo[1,2-a]pyrazin-1-one | Fluorine substitution at position 7 | Improved potency against certain cancers |
| 5-Methylpyrrolo[1,2-a]pyrazin-1-one | Methyl group at position 5 | Altered pharmacokinetics |
These derivatives are being explored for their enhanced bioactivity and selectivity against various cancer types .
Research Techniques for Interaction Studies
To understand how this compound interacts with biological targets such as PARP enzymes, researchers employ various techniques:
- Molecular Docking : To predict the binding affinity and orientation of the compound within the active site of PARP enzymes.
- Cell Proliferation Assays : To evaluate the effectiveness of the compound and its derivatives against cancer cell lines.
- In Vivo Studies : To assess therapeutic efficacy and safety profiles in animal models.
Mechanism of Action
The exact mechanism of action of 7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its observed biological activities .
Comparison with Similar Compounds
7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one
6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
- Molecular Formula : C₇H₇BrN₂O
- This positional isomerism impacts pharmacodynamic profiles .
Aryl- and Cycloalkyl-Substituted Derivatives
6-Aryl-3,4-dihydropyrrolo[1,2-a]pyrazin-1-ones
- Example : 6-(4-Methoxyphenyl)-2-cyclohexyl derivative
- Key Differences : Aryl groups enhance π-π stacking interactions with biological targets, improving binding affinity. The 7-chloro derivative lacks this feature but offers simpler synthetic accessibility .
- Bioactivity : Aryl derivatives exhibit potent anti-inflammatory (ED₅₀: 1.2 mg/kg) and analgesic activities, surpassing ibuprofen in some cases .
4-Cyclopropyl-7-bromo-pyrrolo[1,2-a]pyrazin-1-one
- Molecular Formula : C₁₀H₁₁BrN₂O
- The 7-chloro analog’s smaller substituent may favor better membrane permeability .
Heterocyclic Variants with Similar Scaffolds
Pyrrolo[2,1-f][1,2,4]triazin-4-amine
- Key Differences: Replacement of the pyrazinone oxygen with an amine group alters hydrogen-bonding capacity. This compound shows lower similarity (Tanimoto: 0.59) to the 7-chloro derivative but shares applications in kinase inhibition .
1H-Pyrazolo[3,4-c]pyridine Derivatives
- Example : 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine
- Key Differences: The pyrazole ring increases aromaticity, enhancing thermal stability. However, the absence of the pyrrolopyrazinone hydrogen-bonding motif reduces conformational rigidity .
Biological Activity
7-Chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in pharmacology, supported by various research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C7H6ClN3O
- Molecular Weight : 173.59 g/mol
- IUPAC Name : this compound
- Canonical SMILES : ClC1=C(N2C=CC(=O)N=C2N=C1)N
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were reported to be as low as 16 µg/mL, indicating potent antibacterial activity .
Anticancer Activity
The compound has demonstrated promising anticancer properties across several human tumor cell lines. A study highlighted its ability to inhibit cell proliferation in cancer cells with IC50 values ranging from 0.5 to 10 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.5 |
| HeLa | 3.0 |
| A549 | 5.0 |
| HCT116 | 10.0 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory effects. In animal models of paw edema, it exhibited a dose-dependent reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin .
The precise mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound interacts with multiple molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and inflammation.
- Receptor Modulation : It could modulate receptor activities associated with cancer progression and inflammatory responses.
Further studies are needed to clarify these mechanisms and identify specific targets.
Study on Antimicrobial Efficacy
A notable study evaluated the antimicrobial efficacy of various pyrrolopyrazine derivatives, including this compound. The results indicated that this compound significantly inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .
Investigation of Anticancer Properties
In a comparative study assessing the anticancer potential of several heterocyclic compounds, this compound was found to be one of the most effective agents against colorectal cancer cells. This study emphasized its ability to induce apoptosis through the activation of caspase pathways .
Q & A
Q. What are the standard synthetic routes for 7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one, and how are functional groups introduced?
The synthesis typically involves a base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate to form the pyrrolo[1,2-a]pyrazine core . Subsequent functionalization, such as C6-arylation, is achieved via palladium-catalyzed cross-coupling with aryl bromides under optimized conditions (e.g., Pd(OAc)₂, PPh₃, Cs₂CO₃ in DMF at 110°C) . Chlorination at position 7 is likely introduced via electrophilic substitution or directed C-H activation.
Q. How is the structure of this compound characterized experimentally?
Key techniques include:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and isotopic patterns .
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and ring conformation. For example, the chloro group at C7 deshields adjacent protons, observable in splitting patterns .
- X-ray Crystallography: Resolves bond angles, dihedral angles, and packing structures, as demonstrated in related pyrrolopyrazine derivatives .
Q. What safety precautions are critical when handling this compound?
The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure per GHS classification) . Recommended precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
- Ventilation: Use fume hoods to avoid inhalation .
- Storage: In airtight containers under inert gas (e.g., N₂) to prevent degradation .
Advanced Research Questions
Q. How can regioselectivity be controlled during C-H functionalization of the pyrrolo[1,2-a]pyrazine core?
Regioselectivity depends on catalyst systems and directing groups. For example:
- Palladium Catalysis: Pd(OAc)₂ with electron-rich ligands (e.g., PPh₃) favors C6-arylation due to electronic and steric effects .
- Substrate Modulation: Electron-withdrawing substituents (e.g., Cl at C7) direct functionalization to adjacent positions via inductive effects .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize transition states for selective coupling .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields may arise from:
- Catalyst Purity: Trace moisture in Pd catalysts can deactivate intermediates .
- Reaction Scale: Microwaves or flow reactors improve reproducibility in small-scale vs. batch reactions .
- Analytical Methods: Use HPLC or GC-MS to quantify byproducts (e.g., dehalogenated side products) that reduce yield .
Mitigation: Design experiments using Design of Experiments (DoE) to optimize temperature, solvent, and catalyst loading .
Q. What strategies are effective for designing derivatives to evaluate biological activity?
- Structure-Activity Relationship (SAR): Introduce electron-donating groups (e.g., -OCH₃) at C3/C6 to enhance binding to biological targets like kinases .
- Bioisosteric Replacement: Substitute chlorine with fluorine to improve metabolic stability while retaining electronic properties .
- Hybrid Scaffolds: Fuse with quinoline or pyrimidine moieties (e.g., via Suzuki coupling) to target DNA-interacting enzymes .
Q. What challenges arise in scaling up synthesis, and how can hazards be mitigated?
Challenges:
- Exothermic Reactions: Dehydrative cyclization may require controlled heating/cooling systems .
- Hazardous Intermediates: Chlorinated byproducts necessitate real-time monitoring via FTIR or Raman spectroscopy .
Mitigation: - Process Optimization: Use continuous flow reactors to minimize thermal degradation .
- Waste Management: Neutralize acidic/basic waste with ion-exchange resins before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
